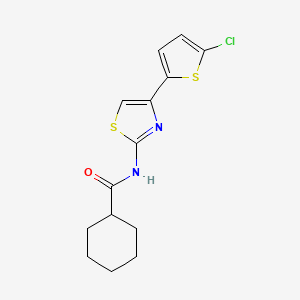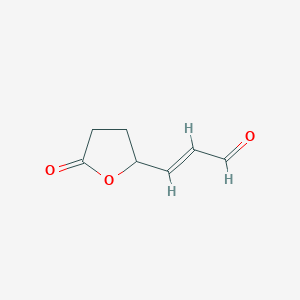![molecular formula C16H15N3O3 B2957351 N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide CAS No. 1427891-98-2](/img/structure/B2957351.png)
N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide is a chemical compound that has been widely studied for its potential applications in scientific research. The compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, the compound has been found to induce apoptosis in cancer cells, which may be due to its ability to disrupt the cell cycle.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, the compound has been found to have antioxidant activity. Additionally, the compound has been found to have an effect on the immune system, which may make it useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide in lab experiments is that it has been found to be relatively non-toxic. Additionally, the compound is stable and can be easily synthesized in large quantities. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide. One area of research is in the development of new cancer treatments. The compound has shown promising results in inhibiting the growth of cancer cells, and further research may lead to the development of new cancer drugs. Additionally, the compound may have potential applications in the treatment of other diseases, such as autoimmune diseases and inflammatory diseases. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in scientific research.
Conclusion:
In conclusion, N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide is a chemical compound that has been widely studied for its potential applications in scientific research. The compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. While the mechanism of action of the compound is not fully understood, it has shown promising results in inhibiting the growth of cancer cells and may have potential applications in the treatment of other diseases. Further research is needed to fully understand the potential of this compound in scientific research.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide has been achieved using various methods. One of the most common methods involves the reaction of 2-furoyl chloride with N-(cyanomethyl)propanamide in the presence of a base, followed by the addition of phenyl isocyanate. This method has been found to be efficient and yields a high purity product.
Applications De Recherche Scientifique
N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to induce apoptosis in cancer cells. Additionally, the compound has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c17-8-9-18-15(20)13(11-12-5-2-1-3-6-12)19-16(21)14-7-4-10-22-14/h1-7,10,13H,9,11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOAGXRGCJTSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC#N)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-4-methyl-6-[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2957268.png)
![1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2957271.png)
![[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2957272.png)
![4-Chloro-3-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2957274.png)
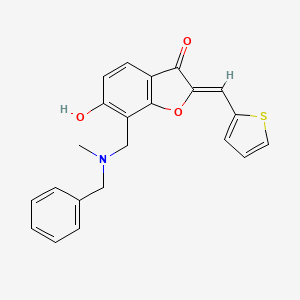
![2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole](/img/structure/B2957276.png)
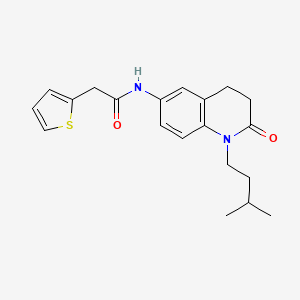
thiazine](/img/structure/B2957278.png)
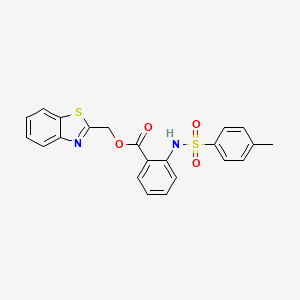
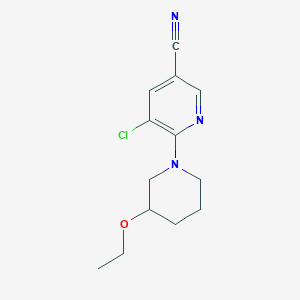
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2957284.png)
![1-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2957285.png)
